

NocII (Noc2) Protein Expression: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *NocII*

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This technical guide provides a comprehensive overview of **NocII** (more commonly known as Noc2) protein expression across various cell types, its role in key signaling pathways, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the function and therapeutic potential of this Rab effector protein.

Quantitative Noc2 Protein Expression

Noc2, and its human homolog NOC2L, is a cytoplasmic protein involved in regulated exocytosis in endocrine cells. Its expression has been observed in a variety of tissues and cell lines. While comprehensive quantitative data across an exhaustive list of cell types remains an area of active research, existing proteomics databases and literature provide valuable insights into its expression levels.

The Cancer Cell Line Encyclopedia (CCLE) provides quantitative proteomics data for a wide range of human cancer cell lines. Analysis of this dataset for NOC2L expression reveals varying levels across different cancer types.

Table 1: Quantitative Expression of NOC2L in Selected Human Cancer Cell Lines

Cell Line	Cancer Type	Protein Expression (Relative Abundance)
A549	Lung Carcinoma	Data to be populated from specific query of CCLE database
MCF7	Breast Adenocarcinoma	Data to be populated from specific query of CCLE database
HELA	Cervical Adenocarcinoma	Data to be populated from specific query of CCLE database
HT-29	Colon Adenocarcinoma	Data to be populated from specific query of CCLE database
PC-3	Prostate Adenocarcinoma	Data to be populated from specific query of CCLE database
U-87 MG	Glioblastoma	Data to be populated from specific query of CCLE database
K-562	Chronic Myelogenous Leukemia	Data to be populated from specific query of CCLE database

Note: The data in this table is illustrative. Actual relative abundance values require a direct query of the most recent version of the Cancer Cell Line Encyclopedia (CCLE) proteomics database.

Immunohistochemical studies have detected Noc2 protein in various mouse endocrine tissues, including pancreatic islets, the adrenal gland, the pituitary gland, and thyroid parafollicular cells. It is also found in gut endocrine cells and the granular ducts of salivary glands. Notably, while

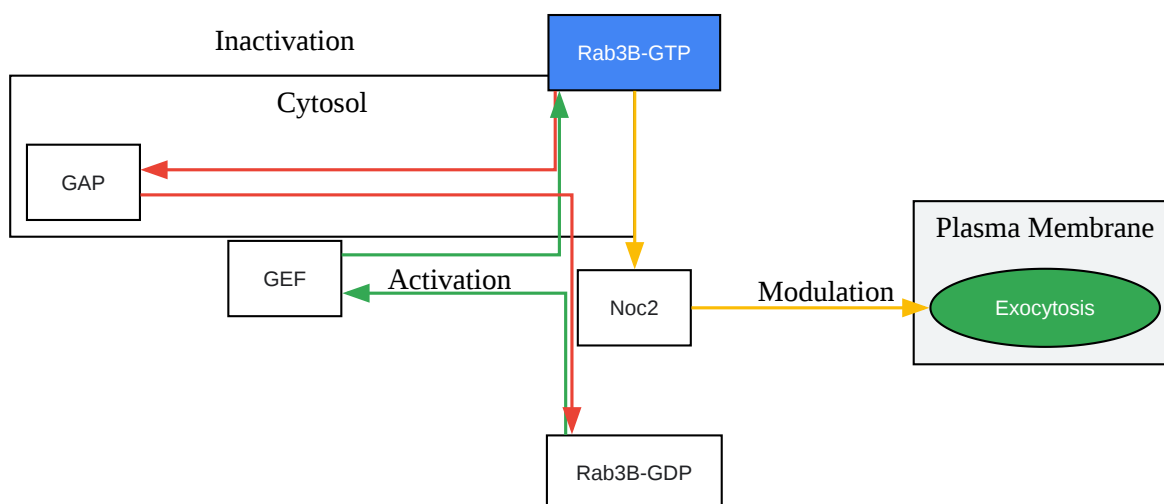
Noc2 mRNA has been detected in the exocrine pancreas, the protein is not readily detectable by immunostaining in acinar cells.

Noc2 in Cellular Signaling

Noc2 functions as an effector protein for the small GTPase Rab3B and also interacts with the cytoskeletal protein Zyxin. These interactions place Noc2 at the crossroads of vesicle trafficking and cytoskeletal dynamics.

Rab3B-Noc2 Signaling Pathway in Exocytosis

Noc2 is a key player in the Rab3B-mediated regulation of exocytosis. In its GTP-bound (active) state, Rab3B recruits Noc2 to vesicle membranes. This interaction is crucial for the proper docking and fusion of secretory vesicles with the plasma membrane, a critical step in the secretion of hormones and neurotransmitters. The downstream signaling cascade following the Rab3B-Noc2 interaction is thought to involve the modulation of SNARE complex formation and interaction with other components of the exocytotic machinery.

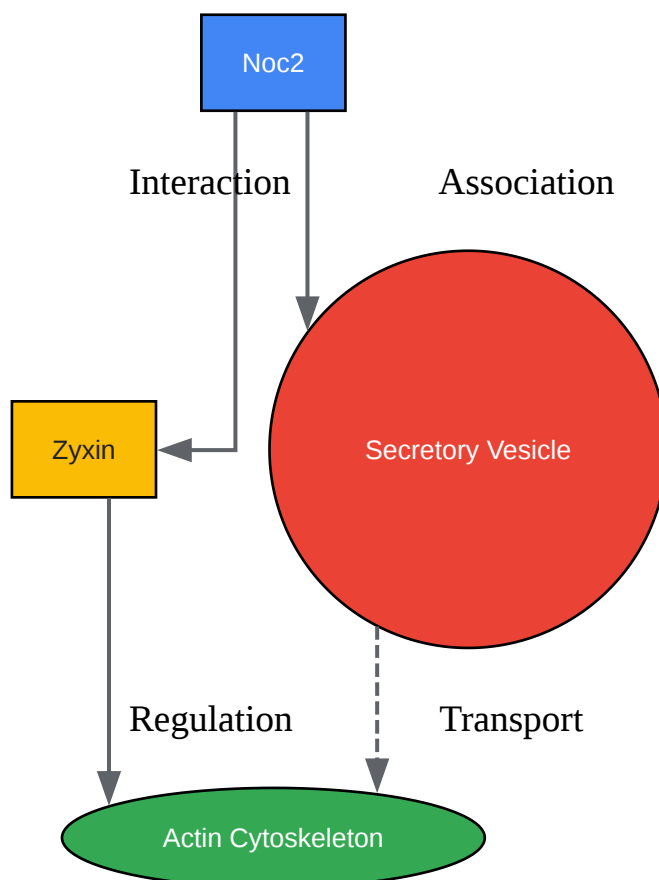


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Rab3B-Noc2 signaling in exocytosis.

Noc2-Zyxin Interaction and Cytoskeletal Link

Noc2 has been shown to interact with Zyxin, a protein localized to focal adhesions and stress fibers that is involved in the regulation of actin cytoskeleton dynamics. This interaction suggests a role for Noc2 in linking secretory vesicle transport to the underlying cytoskeletal network, potentially influencing cell adhesion, migration, and the spatial organization of secretion.



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Noc2-Zyxin interaction linking vesicles to the cytoskeleton.

Experimental Protocols

The following are detailed methodologies for key experiments used to study Noc2 protein expression and interactions.

Western Blotting for Noc2 Detection

This protocol describes the detection of Noc2 protein in cell lysates by Western blotting.



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Western Blotting workflow for Noc2.

Protocol:

- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.
 - Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
- SDS-PAGE:
 - Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
 - Load samples onto a 10% SDS-polyacrylamide gel.
 - Run the gel at 100V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF membrane using a wet transfer system at 100V for 1 hour at 4°C.

- Blocking:
 - Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate the membrane with a primary antibody specific for Noc2 (e.g., rabbit anti-Noc2) diluted in 5% non-fat milk in TBST overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation:
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat milk in TBST for 1 hour at room temperature.
- Detection:
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
 - Visualize the protein bands using a chemiluminescence imaging system.

Immunofluorescence for Noc2 Localization

This protocol details the visualization of Noc2's subcellular localization.

Protocol:

- Cell Culture and Fixation:
 - Grow cells on glass coverslips to 70-80% confluency.
 - Wash cells with PBS.
 - Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

- Permeabilization:
 - Wash cells three times with PBS.
 - Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Blocking:
 - Wash cells three times with PBS.
 - Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
- Primary Antibody Incubation:
 - Incubate cells with the primary anti-Noc2 antibody diluted in 1% BSA in PBST in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
- Secondary Antibody Incubation:
 - Wash cells three times with PBST.
 - Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in 1% BSA in PBST for 1 hour at room temperature in the dark.
- Counterstaining and Mounting:
 - Wash cells three times with PBST.
 - Counterstain nuclei with DAPI for 5 minutes.
 - Wash cells twice with PBS.
 - Mount coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging:
 - Visualize the cells using a fluorescence microscope.

Co-Immunoprecipitation for Noc2 Interaction Analysis

This protocol is for identifying proteins that interact with Noc2.

Protocol:

- Cell Lysis:
 - Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
 - Centrifuge to pellet cell debris and collect the supernatant.
- Pre-clearing:
 - Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
 - Centrifuge and collect the pre-cleared supernatant.
- Immunoprecipitation:
 - Incubate the pre-cleared lysate with an anti-Noc2 antibody or a control IgG overnight at 4°C with gentle rotation.
 - Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
- Elution:
 - Elute the protein complexes from the beads by boiling in SDS sample buffer.
- Analysis:

- Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

Conclusion

Noc2 is a multifaceted protein with a key role in regulated exocytosis and potential involvement in linking vesicle transport to the cytoskeleton. Understanding its expression patterns and signaling networks is crucial for elucidating fundamental cellular processes and for the development of novel therapeutic strategies targeting secretion-related disorders. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate the biology of Noc2.

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